3-(2,2,2-Trifluoroethoxy)-1,2-propanediol
Overview
Description
3-(2,2,2-Trifluoroethoxy)-1,2-propanediol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propanediol backbone. This compound is notable for its unique chemical properties, which include high oxidative stability and low volatility. These attributes make it a valuable component in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the trifluoroethoxy group is introduced to the propanediol framework. Common reagents used in this synthesis include sodium or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoroethoxy group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to improved efficacy in various applications. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar chemical properties but lacking the propanediol backbone.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another related compound with a nitrile group instead of hydroxyl groups.
2,2,2-Trifluoroethylamine: Contains a trifluoroethoxy group attached to an amine instead of a diol.
Uniqueness
3-(2,2,2-Trifluoroethoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The presence of the trifluoroethoxy group imparts high stability and reactivity, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propane-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3/c6-5(7,8)3-11-2-4(10)1-9/h4,9-10H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKKSEPCFAOARL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(F)(F)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273182 | |
Record name | 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25385-73-3 | |
Record name | 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25385-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,2,2-Trifluoroethoxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.